N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining a cyanocyclopentyl group, a piperazine ring, and a naphthalen-1-ylmethyl substituent. The compound is synthesized through a multi-step process involving the reduction of nitriles and subsequent coupling reactions. For instance, N-(1-cyanocyclopentyl)acetamide (precursor) is reduced using Raney nickel to yield N-[(1-aminomethyl)cyclopentyl]acetamide, which is further functionalized with phenyl isothiocyanates to introduce the piperazine moiety .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c24-18-23(10-3-4-11-23)25-22(28)17-27-14-12-26(13-15-27)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-2,5-9H,3-4,10-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLUKOTEDZTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 392.49 g/mol. Its structure includes a cyanocyclopentyl group, a piperazine moiety, and a naphthalene derivative, which are believed to contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperazine ring : Using appropriate reagents to create the piperazine structure.
- Introduction of the naphthalenylmethyl group : This step often requires specific coupling agents or catalysts.
- Cyanation : The introduction of the cyanocyclopentyl group is achieved through nucleophilic substitution reactions.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Mechanisms
Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in regulating mood and behavior . Additionally, it may influence various signaling pathways involved in cancer proliferation through interactions with specific kinases.
Antitumor Activity
Recent studies have evaluated the antitumor effects of compounds with similar structures. For instance, a related series of piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. IC50 values were recorded, showing promising activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8b | MCF-7 | 5.56 |
| 10b | MCF-7 | 11.79 |
| 10d | MCF-7 | 8.57 |
These results indicate that modifications in the piperazine structure can enhance antitumor activity .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been assessed. A study found that certain derivatives exhibited notable antifungal activity against Candida albicans clinical isolates, with inhibition percentages ranging from 40% to 55% compared to standard treatments like nystatin . The minimum inhibitory concentrations (MICs) were determined for several compounds:
| Compound | MIC (mg/mL) | Activity Against C. albicans |
|---|---|---|
| 8a | 0.4 | Moderate |
| 8b | 0.3 | Moderate |
| Nystatin | 0.008 | High |
Case Studies
In one notable case study, researchers synthesized a series of piperazine derivatives similar to this compound and evaluated their biological activities through various assays. The results highlighted the structural significance in enhancing biological efficacy, particularly in neuropharmacology and oncology applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide are compared below with analogous piperazine-containing acetamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Structural and Functional Insights
Piperazine Core : The piperazine ring is a common feature, contributing to hydrogen-bonding capacity and conformational flexibility. Substitutions at the 4-position (e.g., naphthalen-1-ylmethyl, methoxybenzyl, or sulfonyl groups) significantly influence bioactivity and physicochemical properties .
Naphthalene vs.
Cyanocyclopentyl Group: This moiety is unique to the target compound and may confer metabolic stability by resisting oxidative degradation, unlike the nitro or methoxy groups in analogs like 5k or 6b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
